![molecular formula C8H6BrNO2 B8691756 1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)
1-bromo-2-[(1E)-2-nitroethenyl]benzene
Overview
Description
1-bromo-2-[(1E)-2-nitroethenyl]benzene: is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a bromine atom and a nitro group attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Nitrostyrene: 1-bromo-2-[(1E)-2-nitroethenyl]benzene can be synthesized by the bromination of nitrostyrene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst to facilitate the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-bromo-2-[(1E)-2-nitroethenyl]benzene can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and copper(II) chloride are commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Products with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
- 1-bromo-2-[(1E)-2-nitroethenyl]benzene is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology:
- It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Medicine:
- The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of 1-bromo-2-[(1E)-2-nitroethenyl]benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and nitro group make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
β-Nitrostyrene: Similar in structure but lacks the bromine atom.
4-Nitrostyrene: Another nitrostyrene derivative with different substitution patterns.
Uniqueness:
- The presence of both bromine and nitro groups in 1-bromo-2-[(1E)-2-nitroethenyl]benzene makes it more reactive compared to other nitrostyrene derivatives. This unique combination allows for a wider range of chemical reactions and applications.
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-bromo-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6BrNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H |
InChI Key |
QKFDNZXJABSGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
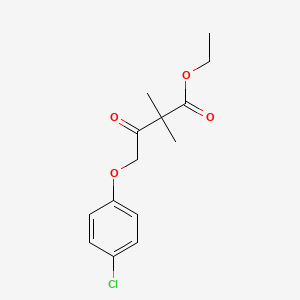
![[2-(2,2,2-Trifluoroacetamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8691682.png)
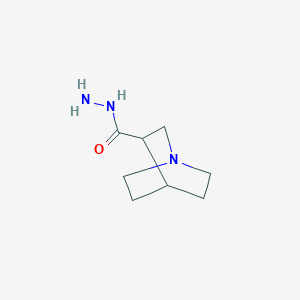
![1-[2-(4-methoxyphenyl)-5-methyl-1H-imidazol-4-yl]ethanone](/img/structure/B8691695.png)
![N-(4,6-Dichloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8691696.png)
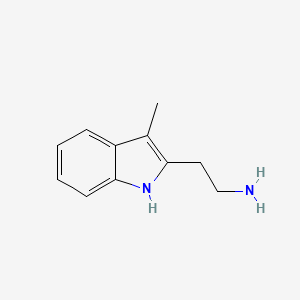
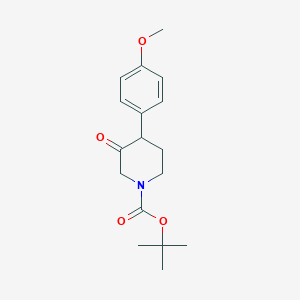
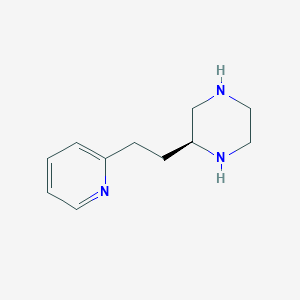
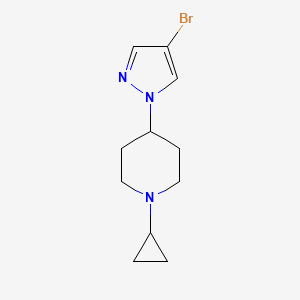
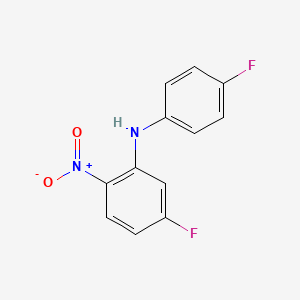

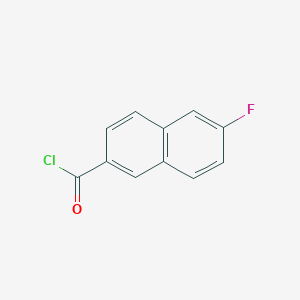
![3(2H)-Benzofuranone, 6-hydroxy-2-[(3-hydroxyphenyl)methylene]-](/img/structure/B8691758.png)
![Ethanone, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8691761.png)
